Cas no 1552820-82-2 (2-(Benzyloxy)-5-methylpyridin-4-amine)

2-(Benzyloxy)-5-methylpyridin-4-amine is a pyridine derivative featuring a benzyloxy substituent at the 2-position and an amino group at the 4-position, with a methyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structural framework allows for further functionalization, making it valuable for constructing complex heterocyclic systems. The benzyloxy group enhances solubility in organic solvents, facilitating downstream reactions, while the amino group provides a reactive site for derivatization. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its well-defined reactivity profile supports its use in targeted molecular design.
2-(Benzyloxy)-5-methylpyridin-4-amine structure
1552820-82-2 structure
商品名:2-(Benzyloxy)-5-methylpyridin-4-amine
CAS番号:1552820-82-2
MF:C13H14N2O
メガワット:214.263062953949
CID:5716767
PubChem ID:83265277

2-(Benzyloxy)-5-methylpyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyridinamine, 5-methyl-2-(phenylmethoxy)-
    • AKOS021587681
    • SCHEMBL22117010
    • DTXSID001263300
    • 1552820-82-2
    • EN300-1294540
    • 2-(BENZYLOXY)-5-METHYLPYRIDIN-4-AMINE
    • 2-(Benzyloxy)-5-methylpyridin-4-amine
    • インチ: 1S/C13H14N2O/c1-10-8-15-13(7-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15)
    • InChIKey: RWKQHDFVXAEPSL-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C(C)=CN=1)N)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 214.110613074g/mol
  • どういたいしつりょう: 214.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-(Benzyloxy)-5-methylpyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1294540-100mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
100mg
$615.0 2023-09-30
Ambeed
A1035073-1g
2-(Benzyloxy)-5-methylpyridin-4-amine
1552820-82-2 95%
1g
$612.0 2024-04-23
Enamine
EN300-1294540-5000mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
5000mg
$2028.0 2023-09-30
Enamine
EN300-1294540-500mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
500mg
$671.0 2023-09-30
Enamine
EN300-1294540-2500mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
2500mg
$1370.0 2023-09-30
Enamine
EN300-1294540-50mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
50mg
$587.0 2023-09-30
Enamine
EN300-1294540-250mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
250mg
$642.0 2023-09-30
Enamine
EN300-1294540-1.0g
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
1g
$0.0 2023-06-06
Enamine
EN300-1294540-10000mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
10000mg
$3007.0 2023-09-30
Enamine
EN300-1294540-1000mg
2-(benzyloxy)-5-methylpyridin-4-amine
1552820-82-2
1000mg
$699.0 2023-09-30

2-(Benzyloxy)-5-methylpyridin-4-amine 関連文献

2-(Benzyloxy)-5-methylpyridin-4-amineに関する追加情報

2-(Benzyloxy)-5-methylpyridin-4-amine (CAS No. 1552820-82-2): A Comprehensive Overview

2-(Benzyloxy)-5-methylpyridin-4-amine, a compound with the CAS registry number 1552820-82-2, is an intriguing organic molecule that has garnered attention in various fields of chemistry and materials science. This compound, characterized by its pyridine ring substituted with a benzyloxy group at position 2 and a methyl group at position 5, along with an amine group at position 4, exhibits unique chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have shed light on its structural dynamics and functional versatility, making it a subject of interest for both academic and industrial research.

The synthesis of 2-(Benzyloxy)-5-methylpyridin-4-amine involves a series of carefully designed reactions that highlight the importance of regioselectivity and stereocontrol in heterocyclic chemistry. Researchers have employed diverse strategies, including nucleophilic aromatic substitution, coupling reactions, and catalytic processes, to achieve high yields of this compound. The integration of modern catalysts, such as palladium complexes and transition metal nanoparticles, has significantly enhanced the efficiency of these synthetic routes. Furthermore, the application of green chemistry principles has led to the development of environmentally friendly protocols for its production.

Recent studies have focused on the electronic properties of 1552820-82-2, particularly its role as a potential candidate in organic electronics. The pyridine moiety imparts inherent electron-withdrawing characteristics, while the benzyloxy group introduces steric hindrance and additional conjugation pathways. These features make it an attractive component for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Experimental data from photovoltaic devices incorporating this compound have demonstrated promising charge transport properties, suggesting its potential in next-generation electronic devices.

In the realm of medicinal chemistry, 2-(Benzyloxy)-5-methylpyridin-4-amine has been explored as a lead compound for drug discovery. Its ability to interact with biological targets through hydrogen bonding and π–π interactions has been leveraged in designing bioactive molecules. For instance, researchers have investigated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Computational docking studies have revealed favorable binding affinities with several protein targets, paving the way for further preclinical evaluations.

The environmental impact and degradation pathways of 1552820-82-2 have also come under scrutiny. Studies conducted under simulated environmental conditions indicate that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for assessing its eco-toxicological profile and ensuring sustainable practices in its industrial application.

Looking ahead, the interdisciplinary nature of research on 1552820-82-2 underscores its multifaceted potential. Collaborative efforts between chemists, materials scientists, and biologists are expected to unlock new avenues for its utilization. As computational tools continue to advance, predictive modeling will play a pivotal role in optimizing its properties for specific applications.

In conclusion, 1552820-82-9 stands as a testament to the boundless possibilities inherent in organic synthesis and materials innovation. Its journey from laboratory synthesis to real-world applications exemplifies the dynamic interplay between scientific discovery and technological advancement.

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Amadis Chemical Company Limited
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